Astilbina

Descripción general

Descripción

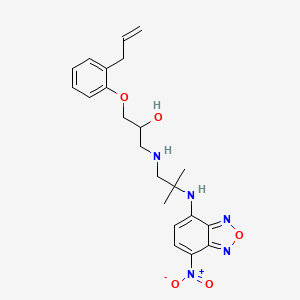

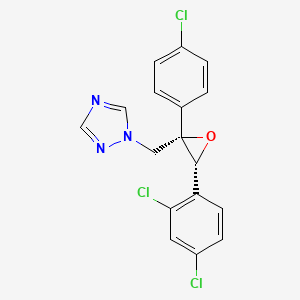

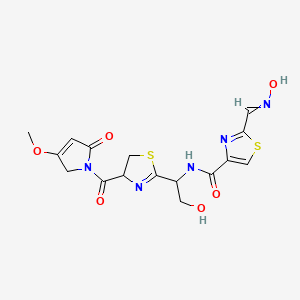

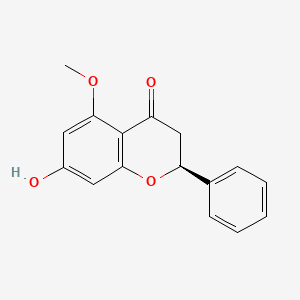

La astilbina es un flavanonol, un tipo de flavonoide, conocido por sus diversas actividades biológicas. Es un glucósido de dihidroflavonol aislado de diversas plantas, incluido el rizoma de Smilax glabra, Hypericum perforatum, Dimorphandra mollis y Engelhardtia chrysolepis . La this compound se ha utilizado tradicionalmente en la medicina china por sus propiedades medicinales .

Aplicaciones Científicas De Investigación

La astilbina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como precursor para la síntesis de otros flavonoides y glucósidos.

Biología: Estudiado por sus propiedades antioxidantes, antiinflamatorias e inmunosupresoras

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de la psoriasis, la dermatitis de contacto y otras afecciones inflamatorias

Industria: Utilizado como antioxidante en las industrias farmacéutica y alimentaria.

Mecanismo De Acción

La astilbina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: La this compound reduce la acumulación de especies reactivas de oxígeno y eleva la acumulación de Nrf2 en los núcleos, lo que lleva a la activación transcripcional de proteínas antioxidantes.

Actividad inmunosupresora: La this compound inhibe selectivamente los linfocitos T activados y disminuye la expresión del factor de necrosis tumoral alfa e interferón gamma.

Actividad proangiogénica: La this compound activa las vías de señalización PI3K/Akt y MAPK/ERK, promoviendo la angiogénesis.

Análisis Bioquímico

Biochemical Properties

Astilbin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to inhibit the activities of angiotensin-converting enzyme, glucose-6-phosphatase, aldose reductase, α-glucosidase, horseradish peroxidase, and myeloperoxidase, while amplifying lipoprotein lipase activity . These interactions contribute to its modulatory effects on blood pressure and metabolism .

Cellular Effects

Astilbin exerts various effects on different types of cells. For instance, it has been shown to inhibit the growth and reduce the accumulation of reactive oxygen species (ROS) in HaCaT cells stimulated by IL-17 and TNF-α . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Astilbin exerts its effects at the molecular level through several mechanisms. It has been found to decrease the activation of NF-κB and p38 MAPK while increasing the activation of SOCS3 and AMPK in treated cells . Furthermore, it has been shown to induce Nrf2 nucleus translocation, contributing to the reduction of ROS accumulation and VEGF expression .

Temporal Effects in Laboratory Settings

Astilbin shows changes in its effects over time in laboratory settings. After oral administration to rats, it was found to have a rapid absorption and a plasma elimination half-life of approximately 101 to 109 minutes . This suggests that Astilbin has a relatively short duration of action in the body.

Dosage Effects in Animal Models

The effects of Astilbin vary with different dosages in animal models. For instance, in a study on mice with hyperuricemia, Astilbin and febuxostat reduced the serum uric acid and xanthine oxidase . In another study, Astilbin was found to alleviate lesions in a psoriasis-like model in guinea pigs .

Metabolic Pathways

Astilbin is involved in several metabolic pathways. It has been found to affect glutamate metabolism-related pathways, enhance hepatic ATP transduction pathways, and attenuate xanthine metabolism pathways .

Transport and Distribution

Astilbin is transported and distributed within cells and tissues in a specific manner. After oral administration to rats, it was found to have a wide distribution throughout the whole body except for the liver and fat. Interestingly, Astilbin could penetrate the blood–brain barrier of rats .

Subcellular Localization

It has been shown to induce Nrf2 nucleus translocation, which contributes to the reduction of ROS accumulation and VEGF expression .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La astilbina se puede sintetizar mediante diversos métodos, incluida la biotransformación y la síntesis química. Un método implica la biotransformación de la this compound a taxifolina utilizando la cepa fúngica Aspergillus fumigatus . Las condiciones de reacción incluyen un pH de 6.5, una temperatura de 35 °C y un tiempo de reacción de 14 horas, alcanzando un rendimiento del 91.3% .

Métodos de producción industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales. Por ejemplo, la this compound se puede extraer del rizoma de Smilax glabra utilizando solventes y técnicas cromatográficas . Otro método implica la hidrólisis ácida de la this compound para producir su aglicona, taxifolina .

Análisis De Reacciones Químicas

Tipos de reacciones: La astilbina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes productos, dependiendo de las condiciones de reacción.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la this compound.

Sustitución: Las reacciones de sustitución pueden reemplazar grupos funcionales específicos en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios reactivos para reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados:

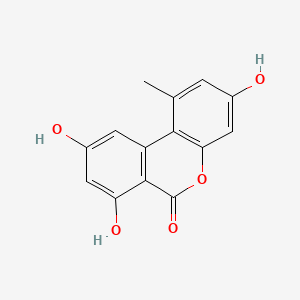

Taxifolina: Un producto principal formado a partir de la desglucosilación de la this compound.

3’-O-Metilthis compound: Un metabolito de la this compound con actividad inmunosupresora.

Comparación Con Compuestos Similares

La astilbina es única entre los flavonoides debido a sus actividades biológicas y estructura molecular específicas. Los compuestos similares incluyen:

Taxifolina: Un flavonoide con propiedades antioxidantes y antiinflamatorias.

Otros flavonoides glucosídicos: Compuestos como la 6-α-L-ramnopiranosiloxiflavanona y la 3-α-L-ramnopiranosiloxiflavona, que tienen actividades inmunosupresoras similares.

La combinación única de propiedades antioxidantes, antiinflamatorias e inmunosupresoras de la this compound la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCCBNZBKLEL-MPRHSVQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019948 | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29838-67-3 | |

| Record name | Astilbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29838-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astilbin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-3,4-dihydro-2H-chromen-3-yl 6-deoxy-α-L-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 180 °C | |

| Record name | Astilbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,11R,18R)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1665721.png)